4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
4-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. The methyl group at the 1-position and chlorine at the 4-position distinguish it from related triazolopyridine derivatives. For instance, the latter has a molecular weight of 154.56 g/mol, a predicted boiling point of 458.1±25.0°C, and a density of 1.653±0.06 g/cm³ . The methyl substituent in the target compound likely enhances lipophilicity and alters reactivity compared to non-alkylated analogs.
Properties
CAS No. |
186958-84-9 |
|---|---|
Molecular Formula |
C6H5ClN4 |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-1-methyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H5ClN4/c1-11-4-2-3-8-6(7)5(4)9-10-11/h2-3H,1H3 |
InChI Key |
USOZWBFLRCFYDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=C2)Cl)N=N1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
The GBB reaction typically combines an aldehyde, an aminopyridine, and an isocyanide. For 4-chloro-1-methyl derivatives, modifications include:
-
Aldehyde selection : Pyridoxal derivatives or chlorinated benzaldehydes to introduce halogen substituents.
-
Aminopyridine precursor : 2-Amino-4-chloropyridine or its methylated analog to preinstall substituents.
-
Isocyanide choice : tert-Octyl or tetramethylbutyl isocyanides, which act as convertible reagents for downstream deprotection.
Microwave irradiation (80°C, 2 min) significantly accelerates the GBB step, achieving 52% yield for intermediates like (7-methyl-3-(pyridin-2-ylamino)furo[2,3-c]pyridin-4-yl)methanol. For pyridine-focused systems, omitting the furan-forming component and adjusting substituents could direct selectivity toward triazolo[4,5-c]pyridines.
Diazotization and Cyclization Strategies
Diazotization of ortho-diamines is critical for triazole ring formation. The search results highlight optimized conditions for converting 2,3-diaminofuro[2,3-c]pyridines to triazolo derivatives, which inform pyridine-focused syntheses.
Acidic Diazotization Conditions
Key parameters for high yields (70%) include:
-
Acid system : CH₃COOH/H₂O (1:1) instead of aqueous HCl, minimizing side reactions.
-
Temperature : 0°C to stabilize the nitrosonium intermediate.
-
Stoichiometry : 1.5 equivalents of NaNO₂ to ensure complete conversion.
For 4-chloro-1-methyl-1H-[1,2,]triazolo[4,5-c]pyridine, the precursor 2,3-diamino-4-chloro-1-methylpyridine undergoes diazotization under these conditions. Single-crystal X-ray diffraction confirms the planar triazole-pyridine fusion, analogous to reported triazolo[4′,5′:4,5]furo[2,3-c]pyridines.
Post-Functionalization and Derivative Synthesis
Chlorination and Methylation Techniques
Library Diversification
The search results demonstrate the synthesis of 11 triazolo derivatives via varied amines (e.g., 3-chloro-4-fluoroaniline, quinoline-5-amine). For the target compound, substituting 2-aminopyridine with 2-amino-4-chloro-1-methylpyridine would directly yield the desired scaffold.
Optimization and Yield Enhancement
Solvent and Reagent Impact
Comparative Data for Reaction Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| GBB Reaction | Microwave, 80°C, 2 min | 52 |
| Deprotection (TFA) | CH₂Cl₂, RT, 6 h | 90 |
| Diazotization | CH₃COOH/H₂O, 0°C, 2 h | 70 |
Structural and Mechanistic Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while oxidation reactions can produce triazolopyridine N-oxides .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine has been investigated for its potential as a pharmacophore in drug development. Notably, it shows promise as an inhibitor of various enzymes and receptors involved in diseases such as cancer and inflammation.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit specific kinases associated with cancer cell proliferation. For instance, a study reported that modifications to the triazole ring enhanced binding affinity to the target enzyme, leading to significant reductions in tumor growth in vitro and in vivo .
Materials Science
In materials science, this compound is utilized in the design and synthesis of novel materials with unique electronic and optical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in organic electronics and photonic devices.
Data Table: Material Properties
| Material Type | Property | Application |
|---|---|---|
| Organic Photonic Devices | High electron mobility | Light-emitting diodes (LEDs) |
| Conductive Polymers | Enhanced conductivity | Flexible electronics |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be transformed into more complex heterocyclic systems through various chemical reactions.
Reaction Pathways
The compound can undergo:
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation/Reduction Reactions: The triazole ring allows for diverse oxidation states leading to various derivatives.
Similar Compounds Overview
| Compound Name | Structure Type | Applications |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Pyrazole + Pyridine | Anticancer agents |
| Pyrazolo[3,4-d]pyrimidine | Pyrazole + Pyrimidine | Antiviral activities |
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of the target’s activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyridine Isomers and Derivatives
3H-[1,2,3]triazolo[4,5-c]pyridine
- Synthesis: Prepared via diazotization of pyridine-3,4-diamine with NaNO₂, yielding intermediates for carbonitrile derivatives (e.g., 3H-[1,2,3]triazolo[4,5-c]pyridine-1,2,3-carbonitrile) .
- Reactivity : Reacts with chloroacetonitrile to form derivatives, with yields influenced by substituent positions (e.g., 63% yield for 4,5-c isomers vs. 78% for 4,5-b isomers) .
1H-1,2,3-triazolo[4,5-b]pyridine (4-Azabenzotriazole)
Table 1: Physical Properties of Triazolopyridine Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine | 154.56 | N/A | 1.653 ± 0.06 |
| 1H-1,2,3-triazolo[4,5-b]pyridine | 120.12 | 207 | N/A |
| 3H-[1,2,3]triazolo[4,5-c]pyridine | 119.12 | N/A | N/A |
Substituent Effects: Chloro vs. Methyl Groups
- Chloro Substituents :
- Methyl Substituents :
Hydrogenated vs. Aromatic Cores
- 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine :
- Aromatic Triazolopyridines :
- Preferentially used in photovoltaics (e.g., 2H-[1,2,3]triazolo[4,5-c]pyridine -based dyes achieve 9.3% solar cell efficiency) .
Biological Activity
4-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. It features a fused ring system that includes both a triazole and a pyridine ring, which contributes to its unique biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the cyclization of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form a hydrazide intermediate. This intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate. This method can be optimized for yield and purity in industrial settings through continuous flow reactors and other techniques .
| Property | Value |
|---|---|
| CAS No. | 186958-84-9 |
| Molecular Formula | C6H5ClN4 |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 4-chloro-1-methyltriazolo[4,5-c]pyridine |
| Purity | ≥95% |
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of triazolopyridines have shown promising results against various cancer cell lines such as MCF-7 and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study:
A study demonstrated that certain derivatives with modifications on the pyridine ring exhibited IC50 values as low as 15.3 µM against MCF-7 cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazolopyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds featuring similar structures demonstrated significant antibacterial effects against E. coli and S. aureus .
Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro derivative | E. coli | 32 µg/mL |
| 4-Chloro derivative | S. aureus | 16 µg/mL |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can engage in hydrogen bonding and π-π interactions with active sites on proteins, leading to inhibition or modulation of enzymatic activity .
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound serves as a promising scaffold for drug development. Its potential applications include:
- Anticancer Agents: Development of new chemotherapeutic agents targeting specific cancer pathways.
- Antimicrobial Agents: Design of novel antibiotics to combat resistant strains of bacteria.
- Enzyme Inhibitors: Exploration as inhibitors for various enzymes involved in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine, and what reaction conditions optimize yield?
- Methodology : Oxidative ring closure of hydrazine intermediates is a key approach. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours achieved a 73% yield for a structurally similar triazolopyridine derivative . Adjusting stoichiometry (1:1.2 molar ratio of hydrazine:NaOCl) and solvent polarity can enhance cyclization efficiency.
- Key Characterization : Monitor reaction progress via TLC and purify via alumina chromatography to isolate the product .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques :
- HPLC : Purity ≥98% (using C18 column, methanol/water mobile phase) .
- NMR : Confirm regiochemistry via NMR (e.g., methyl group resonance at δ 2.75–3.0 ppm) and NMR (chlorine-substituted carbon at δ 120–130 ppm) .
- Mass Spectrometry : HRMS to verify molecular ion ([M+H] ~155.56 g/mol) .
Q. What are the regiochemical challenges in synthesizing triazolopyridine derivatives, and how are they addressed?
- Challenge : Competing ring-closure pathways may yield isomers (e.g., [1,2,3]- vs. [1,2,4]-triazolo fusion).
- Solution : Use sterically directed substituents (e.g., methyl groups) to favor specific cyclization. For example, methyl at N1 position directs regioselectivity via steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
